molecular formula C10H15ClFNO B6224751 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride CAS No. 2768327-03-1

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

Cat. No. B6224751
CAS RN: 2768327-03-1
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride (FMPH) is an organic compound that is used in a variety of scientific research applications. It is a chiral compound, meaning it has two non-superimposable mirror-image forms, and is a useful tool for studying the effects of enantiomers on various biochemical and physiological processes. FMPH is also used as a drug intermediate in the synthesis of pharmaceuticals, and has been studied for its potential therapeutic applications.

Mechanism of Action

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is believed to act as an agonist at certain G protein-coupled receptors, causing a conformational change in the receptor that leads to a downstream cascade of biochemical events. 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is also thought to act as an inhibitor of certain enzymes, such as cytochrome P450, and to interact with other proteins involved in various biochemical pathways.
Biochemical and Physiological Effects
1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450, and to interact with various G protein-coupled receptors, leading to changes in the activity of downstream biochemical pathways. 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has also been found to have an effect on the action of hormones, such as testosterone and estradiol, on their target cells.

Advantages and Limitations for Lab Experiments

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It is also non-toxic, making it safe to use in laboratory settings. However, 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride can be expensive, and its effects can be difficult to measure accurately.

Future Directions

There are a number of potential future directions for research involving 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride. These include further investigation of its effects on various biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride could be used to study the effects of enantiomers on drug action and metabolism, as well as to study the interaction of drugs with their target molecules. Finally, 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride could be used to study the effects of chiral compounds on various biochemical pathways and processes.

Synthesis Methods

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride is typically synthesized through an acid-catalyzed reaction between 4-fluorophenylacetonitrile and 2-methylpropan-1-ol. The reaction is conducted under basic conditions, such as with aqueous sodium hydroxide, and the product is isolated by column chromatography.

Scientific Research Applications

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the effects of chiral compounds on biochemical processes, such as enzyme activity, and to investigate the interaction of drugs with their target molecules. 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride has also been used to study the effects of enantiomers on physiological processes, such as the action of hormones on cell receptors.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride involves the reaction of 4-fluoroacetophenone with isopropylamine to form 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluoroacetophenone", "isopropylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoroacetophenone is reacted with isopropylamine in the presence of a catalyst to form 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form 1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride." ] }

CAS RN

2768327-03-1

Product Name

1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride

Molecular Formula

C10H15ClFNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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